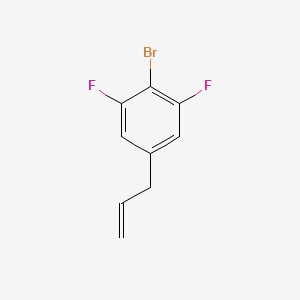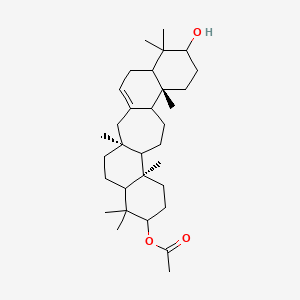
21-epi-Serratenediol 3-acetate; 21beta-Hydroxyserrat-14-en-3beta-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-epi-Serratenediol 3-acetate; 21beta-Hydroxyserrat-14-en-3beta-yl acetate: is a neutral triterpene compound isolated from the bark of Sitka spruce (Picea sitchensis). It belongs to the class of triterpenoids, which are known for their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 21-epi-Serratenediol 3-acetate involves multiple steps, starting from the extraction of the natural triterpene from Sitka spruce bark. The compound is then subjected to acetylation to form the acetate derivative. The reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine .
Industrial Production Methods: The scalability of these methods would depend on the availability of raw materials and the efficiency of the extraction and purification processes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 21-epi-Serratenediol 3-acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 21-epi-Serratenediol 3-acetate .
Aplicaciones Científicas De Investigación
Chemistry: 21-epi-Serratenediol 3-acetate is used as a reference compound in the study of triterpenoids and their chemical properties. It serves as a model compound for understanding the reactivity and transformation of triterpenes .
Biology: In biological research, 21-epi-Serratenediol 3-acetate is studied for its potential anti-inflammatory and anticancer properties. It has shown inhibitory effects on certain cancer cell lines and may be valuable in cancer chemoprevention .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its anticancer and anti-inflammatory activities. It may serve as a lead compound for the development of new drugs .
Mecanismo De Acción
The mechanism of action of 21-epi-Serratenediol 3-acetate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of certain signaling pathways involved in cancer cell proliferation and inflammation. The compound may exert its effects by modulating the expression of key proteins and enzymes involved in these pathways .
Comparación Con Compuestos Similares
Serratenediol: Another triterpene with similar biological activities.
3beta-Methoxyserrat-14-en-21beta-ol: A triterpenoid with potent anticancer properties.
3alpha-Methoxyserrat-14-en-21beta-ol: Another triterpenoid with similar chemical structure and biological activities.
Uniqueness: 21-epi-Serratenediol 3-acetate is unique due to its specific acetylation at the 3-position, which may confer distinct biological activities compared to other triterpenoids.
Propiedades
Fórmula molecular |
C32H52O3 |
|---|---|
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
[(3S,11R,16R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20(33)35-27-15-18-32(8)24(29(27,4)5)13-16-30(6)19-21-9-11-23-28(2,3)26(34)14-17-31(23,7)22(21)10-12-25(30)32/h9,22-27,34H,10-19H2,1-8H3/t22?,23?,24?,25?,26?,27?,30-,31+,32-/m0/s1 |
Clave InChI |
JTMRPEBSVBAWGS-WNLBEBRNSA-N |
SMILES isomérico |
CC(=O)OC1CC[C@@]2(C3CCC4C(=CCC5[C@@]4(CCC(C5(C)C)O)C)C[C@@]3(CCC2C1(C)C)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4C(=CCC5C4(CCC(C5(C)C)O)C)CC3(CCC2C1(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


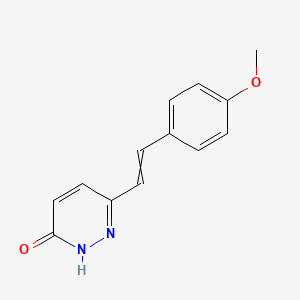
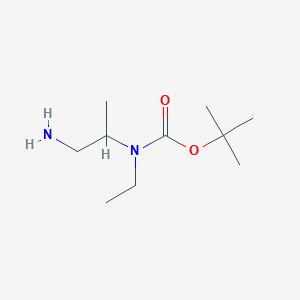
![(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)
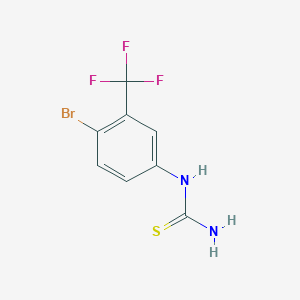
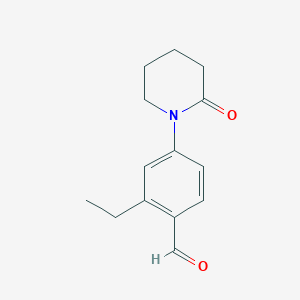
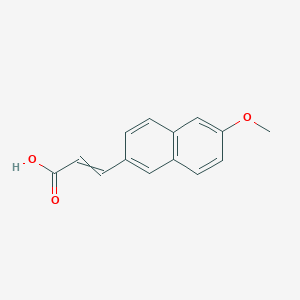
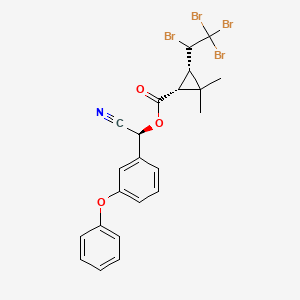
![3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)
![2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(6S,9S,13R)-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12436794.png)
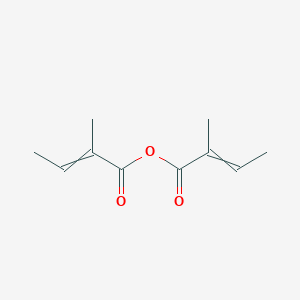
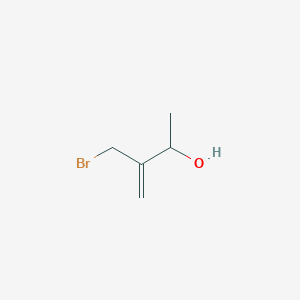

![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)
